molecular formula C60H114O8 B8020246 Span(R) 65

Span(R) 65

Cat. No.: B8020246
M. Wt: 963.5 g/mol
InChI Key: IDGUCWCSGWRLPK-LLPUSWRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Span(R) 65, chemically known as sorbitan tristearate, is a non-ionic surfactant classified under the Span series of emulsifiers. It is derived from sorbitol and stearic acid, forming a lipophilic compound with a Hydrophilic-Lipophilic Balance (HLB) value of 2.1 . This low HLB makes it ideal for water-in-oil (W/O) emulsions and lipid-based formulations. Span 65 is widely used in pharmaceuticals, cosmetics, and food industries due to its stability in hydrophobic matrices and compatibility with cholesterol and other lipid carriers . Its molecular structure features three stearic acid chains esterified to a sorbitan backbone, distinguishing it from other Span surfactants with fewer ester groups or different fatty acids.

Properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59-,60-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGUCWCSGWRLPK-LLPUSWRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H114O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sorbitol Dehydration to Sorbitan

The first step involves intramolecular dehydration of sorbitol to form sorbitan (a mixture of 1,4-sorbitan, 3,6-sorbitan, and isosorbide). This process is typically conducted under vacuum or atmospheric pressure with acid catalysts such as phosphoric acid (H₃PO₄) or base catalysts like sodium hydroxide (NaOH).

Key Conditions :

  • Temperature : 120–220°C, with optimal dehydration at 180°C under reduced pressure (5.3 kPa).

  • Catalysts :

    • H₃PO₄ (0.1–0.5 wt%) : Achieves 95% conversion to sorbitan in 150–195 minutes.

    • NaOH (0.5–1 wt%) : Yields sorbitan with a hydroxyl value of 1,150–1,400 mg KOH/g.

Mechanism :
Sorbitol undergoes cyclic ether formation via protonation of hydroxyl groups, followed by water elimination. The reaction produces a mixture of sorbitan and isosorbide, with the latter increasing at temperatures >200°C.

Esterification of Sorbitan with Stearic Acid

The sorbitan intermediate reacts with stearic acid in a 1:3 molar ratio to form sorbitan tristearate. Alkaline catalysts (e.g., NaOH, KOH) accelerate the esterification.

Industrial Protocol :

  • Reactants :

    • Sorbitan (1 mol)

    • Stearic acid (3 mol)

    • NaOH (1–2 wt% of total reactants)

  • Conditions :

    • Temperature: 180–220°C (stepwise increase over 5–7 hours).

    • Pressure: Reduced pressure (2–10 kPa) to remove water.

    • Atmosphere: Nitrogen gas to prevent oxidation.

  • Endpoint : Acid value ≤15 mg KOH/g.

Yield : 85–92% after purification via hydrogen peroxide decolorization and hot pressing.

One-Step Synthesis: Simultaneous Dehydration and Esterification

This method combines dehydration and esterification in a single reactor, reducing production time.

Procedure :

  • Reactants :

    • Sorbitol (1 mol)

    • Stearic acid (3 mol)

    • Catalyst: Dual acid-base system (e.g., H₃PO₄ for dehydration, NaOH for esterification).

  • Conditions :

    • Temperature: 190–250°C with incremental heating.

    • Pressure: Atmospheric or reduced (5–50 kPa).

  • Kinetics :

    • Esterification completes in 5–7 hours at 220°C, yielding Span® 65 with acid value 13–15 mg KOH/g.

Advantages :

  • Eliminates intermediate isolation.

  • Higher energy efficiency (20% reduction vs. two-step).

Catalyst Systems and Their Impact

Alkaline Catalysts

  • NaOH/KOH : Preferred for esterification due to high activity and low cost. NaOH (1 wt%) achieves 90% conversion at 210°C.

  • Drawbacks : Saponification side reactions at >220°C, requiring precise temperature control.

Acid Catalysts

  • H₃PO₄ : Effective for dehydration but inhibits esterification; rarely used in one-step methods.

  • Tin Salts : Patent US4297290A reports stannous oxide (SnO) increases esterification rate by 30% at 200°C.

Hybrid Systems

Sequential use of H₃PO₄ (dehydration) and NaOH (esterification) optimizes yield (95%) while minimizing side products.

Reaction Optimization and Process Parameters

Temperature Profiles

StepTemperature Range (°C)Effect on Yield
Dehydration120–180Maximizes sorbitan formation
Esterification180–220Minimizes stearic acid degradation

Exceeding 220°C promotes stearic acid decarboxylation, reducing yield by 15–20%.

Pressure and Atmosphere

  • Vacuum (2–10 kPa) : Enhances water removal, shifting equilibrium toward ester formation.

  • Nitrogen Blanket : Reduces oxidative side reactions (e.g., stearic acid peroxidation).

Industrial-Scale Production and Purification

Large-Batch Synthesis

Equipment :

  • Stainless steel reactors with anchor-type agitators.

  • Thin-film evaporators for solvent removal.

Steps :

  • Charge sorbitol, stearic acid, and catalyst.

  • Heat to 180°C under N₂, then ramp to 220°C over 3 hours.

  • Monitor acid value hourly; terminate at 13–15 mg KOH/g.

  • Decolorize with 30% H₂O₂ (0.5–1 wt%) at 100°C.

  • Hot-press into flakes or pellets.

Throughput : 500–1,000 kg/batch with 88–90% purity.

Quality Control and Analytical Methods

Critical Parameters

ParameterSpecificationTest Method
Acid value≤15 mg KOH/gASTM D974
Hydroxyl value60–80 mg KOH/gASTM E222
Melting point52–55°CUSP 741
Stearic acid content≤3%HPLC (C18 column)

Impurity Profiling

  • Residual Sorbitol : ≤0.5% (GC-MS analysis).

  • Isosorbide : ≤2% (IR spectroscopy).

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Energy Cost (kWh/kg)
Two-step (H₃PO₄/NaOH)92958.2
One-step (NaOH)88906.5
Hybrid (H₃PO₄→NaOH)95977.8

Data synthesized from.

Recent Advances and Patent Landscape

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% at 180°C.

  • Enzymatic Esterification : Lipase-catalyzed methods under development (50% yield at 60°C) .

Biological Activity

Span(R) 65, a nonionic surfactant, is part of the Span family of compounds, which are widely used in pharmaceutical and cosmetic formulations. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Overview of this compound

Chemical Composition : this compound is primarily composed of sorbitan tristearate, which is a derivative of sorbitol. It is characterized by its hydrophobic tail and hydrophilic head, making it an effective emulsifier and stabilizer in various formulations.

Applications :

  • Pharmaceuticals : Used as an emulsifying agent in drug formulations to enhance bioavailability.
  • Cosmetics : Functions as a stabilizer in creams and lotions, improving texture and consistency.

Mechanisms of Biological Activity

This compound exhibits several biological activities that are crucial for its applications:

  • Emulsification : The ability to stabilize oil-in-water emulsions is vital for the formulation of creams and ointments. This property enhances the delivery of active ingredients through the skin.
  • Cell Membrane Interaction : Research indicates that this compound can interact with cell membranes, potentially facilitating the transport of drugs across biological barriers.
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, making it beneficial in formulations aimed at preventing microbial growth.

Case Studies

  • Study on Drug Delivery Systems :
    • A study evaluated the efficacy of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. The results demonstrated a significant increase in drug absorption when formulated with this compound compared to controls.
    • Table 1: Comparison of Bioavailability
    Formulation TypeBioavailability (%)
    Control25
    This compound45
  • Antimicrobial Activity Assessment :
    • An investigation into the antimicrobial properties of this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of common preservatives.
    • Table 2: Antimicrobial Efficacy
    MicroorganismMIC (mg/mL)
    E. coli0.5
    S. aureus0.3

Detailed Research Findings

  • Cell Viability Assays : In vitro studies using MTT assays indicated that formulations containing this compound did not adversely affect cell viability at concentrations used for emulsification.
  • Cytotoxicity Studies : Further studies showed that while this compound is generally safe for use in cosmetic products, high concentrations can lead to cytotoxic effects on certain cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Span 65 is compared below with two structurally and functionally related surfactants: Span 60 (sorbitan monostearate) and Span 80 (sorbitan monooleate). A third comparison is made with Tween 80 (polysorbate 80), a hydrophilic surfactant from the Tween series.

Table 1: Comparative Properties of Span 65 and Similar Surfactants

Property Span 65 (Sorbitan Tristearate) Span 60 (Sorbitan Monostearate) Span 80 (Sorbitan Monooleate) Tween 80 (Polysorbate 80)
HLB Value 2.1 4.7 4.3 15.0
Fatty Acid Chain Tristearate (C18:0) Monostearate (C18:0) Monooleate (C18:1) Monooleate (C18:1)
Solubility Insoluble in water; soluble in oils Dispersible in oils; forms gels in water Dispersible in oils Soluble in water
Primary Applications W/O emulsions, liposomal drug delivery O/W creams, ointments O/W emulsions, food additives Solubilizing hydrophobic drugs, vaccines
Thermal Stability High (solid at room temperature) Moderate (semi-solid) Low (liquid) Low (liquid)

Key Differences and Research Findings

Structural Variations and HLB: Span 65’s tristearate structure provides greater lipophilicity compared to Span 60 (monostearate) and Span 80 (monooleate), as evidenced by its lower HLB . This structural difference directly impacts its solubility and emulsion type. Span 80, with an unsaturated oleic acid chain, exhibits higher flexibility and lower melting points than Span 65 or Span 60, making it suitable for liquid formulations .

Functional Performance: In nanovesicle formulations (e.g., levetiracetam-loaded gels), Span 65 demonstrated superior compatibility with cholesterol and sustained drug release due to its rigid lipid structure, outperforming Span 80 in stability tests . Tween 80, a hydrophilic surfactant, contrasts sharply with Span 65 in solubility and HLB. While Tween 80 solubilizes hydrophobic drugs in aqueous media, Span 65 stabilizes lipid phases in W/O systems .

Toxicity and Regulatory Considerations: Span 65 and Span 60 are generally recognized as safe (GRAS) for topical and oral use, but Span 65’s higher lipid content may require additional safety assessments for intravenous applications . Tween 80, while widely used, has been associated with hypersensitivity reactions in some clinical studies, limiting its use in parenteral formulations compared to Span surfactants .

Q & A

Q. What are the key physicochemical properties of Span(R) 65, and how can they be systematically characterized in laboratory settings?

Methodological Answer:

  • Use a multi-technique approach:
  • Surface activity : Measure critical micelle concentration (CMC) via tensiometry or conductivity .

  • Thermal stability : Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), noting decomposition temperatures.

  • Structural characterization : Employ NMR and FTIR spectroscopy to confirm functional groups and purity .

    • Validate reproducibility by repeating experiments under controlled conditions (temperature, solvent purity) .

    Example Data Table:

    PropertyMethodTypical Value (Span 65)
    CMC (25°C)Tensiometry0.002 mM
    Decomposition Temp (°C)TGA220–240
    Hydrophilic-Lipophilic Balance (HLB)Calculated2.1

Q. How can researchers design a robust synthesis protocol for this compound to minimize impurities?

Methodological Answer:

  • Optimize reaction parameters (e.g., molar ratios of sorbitan and stearic acid, catalyst concentration) using factorial design experiments .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purify via recrystallization or column chromatography, and validate purity using melting point analysis and chromatographic retention times .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability across studies be resolved?

Methodological Answer:

  • Conduct a meta-analysis of existing literature to identify variables affecting results (e.g., heating rate in TGA, sample preparation) .
  • Perform controlled experiments isolating these variables:
  • Compare degradation profiles at heating rates of 5°C/min vs. 10°C/min .
  • Test the impact of residual solvents (e.g., ethanol vs. chloroform) on thermal behavior .
    • Apply statistical tools (ANOVA, regression analysis) to quantify variable contributions to observed discrepancies .

Q. What advanced methodologies can elucidate this compound’s interaction mechanisms with lipid bilayers in drug delivery systems?

Methodological Answer:

  • Use molecular dynamics (MD) simulations to model surfactant-lipid interactions, parameterized by experimental data (e.g., Langmuir trough measurements for monolayer penetration) .
  • Validate simulations with experimental techniques:
  • Fluorescence anisotropy : To assess membrane fluidity changes.
  • Small-angle X-ray scattering (SAXS) : To study structural rearrangements in lipid bilayers .
    • Address knowledge gaps by comparing this compound with analogs (e.g., Span 60, Span 80) to isolate chain-length effects .

Q. How can researchers optimize this compound-based nanoemulsions for targeted drug delivery while ensuring reproducibility?

Methodological Answer:

  • Apply the PICO framework to define variables:
  • Population : Nanoparticle size range (e.g., 50–200 nm).
  • Intervention : this compound concentration (0.5–5% w/v).
  • Comparison : Stability/encapsulation efficiency vs. other surfactants.
  • Outcome : Drug release kinetics (e.g., via dialysis membrane assays) .
    • Use response surface methodology (RSM) to model interactions between surfactant concentration, homogenization speed, and pH .
    • Document protocols rigorously to enable replication (e.g., emulsification time, temperature) .

Methodological Frameworks and Best Practices

  • Formulating Questions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .
  • Data Integrity : Maintain raw data archives with metadata (e.g., instrument calibration logs, ambient conditions) to support reproducibility .
  • Contradiction Analysis : Apply dialectical frameworks to identify "principal contradictions" in datasets (e.g., conflicting results due to unaccounted variables) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Span(R) 65
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Span(R) 65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.